Product packaging for 4-[4-(1H-imidazol-2-yl)phenoxy]aniline(Cat. No.:)

4-[4-(1H-imidazol-2-yl)phenoxy]aniline

Cat. No.: B13887986
M. Wt: 251.28 g/mol
InChI Key: HIKSXNYETJNKAJ-UHFFFAOYSA-N
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Description

4-[4-(1H-imidazol-2-yl)phenoxy]aniline is a chemical compound of significant interest in research and development, particularly within the field of medicinal chemistry. This molecule features a hybrid structure combining an imidazole ring and an aniline group linked by a phenoxy bridge. The imidazole scaffold is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metals, and is found in a wide range of bioactive molecules . This compound is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions, as its full toxicological profile has not been thoroughly characterized. Specific applications for this compound are an active area of investigation, but its structure suggests potential as a key intermediate or building block (synthon) in the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands . Researchers are exploring its utility in various biochemical and pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O B13887986 4-[4-(1H-imidazol-2-yl)phenoxy]aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-[4-(1H-imidazol-2-yl)phenoxy]aniline

InChI

InChI=1S/C15H13N3O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-17-9-10-18-15/h1-10H,16H2,(H,17,18)

InChI Key

HIKSXNYETJNKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)OC3=CC=C(C=C3)N

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 4 4 1h Imidazol 2 Yl Phenoxy Aniline

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

The synthesis and subsequent comprehensive analytical characterization of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline would be necessary to generate the specific data required to populate these sections. Without such foundational research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Determination of Dihedral and Torsional Angles

The dihedral angle between the fused benzimidazole (B57391) ring system and the adjacent phenoxy ring is a critical parameter. For the analogous benzimidazole compound, the five-membered imidazole (B134444) ring is nearly planar. The dihedral angle between the fused C1–C6 benzene (B151609) ring and the C5/N2/C7/N1/C6 imidazole ring is 1.71(13)°. The phenoxy ring (C8–C13) subtends a dihedral angle of 16.03(12)° with the plane of the imidazole ring. Furthermore, the phthalonitrile (B49051) ring makes a significant dihedral angle of 83.55(11)° with the phenoxy ring. researchgate.net These values suggest a twisted conformation for the molecule.

Based on this related structure, the dihedral and torsional angles for this compound can be inferred to adopt a non-coplanar arrangement. The degree of twist between the imidazole, phenoxy, and aniline (B41778) rings will be influenced by a balance of steric hindrance and electronic effects, such as the drive for extended conjugation.

Table 1: Dihedral Angles in the Analogous Compound 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate. researchgate.net

Interacting PlanesDihedral Angle (°)
Fused Benzene Ring and Imidazole Ring1.71(13)
Phenoxy Ring and Imidazole Ring16.03(12)
Phthalonitrile Ring and Phenoxy Ring83.55(11)

This interactive table allows for sorting and filtering of the data.

Elucidation of Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For the analogous compound, 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, a detailed analysis of these interactions has been performed using Hirshfeld surface analysis. researchgate.net

A prominent feature of the crystal packing is the presence of hydrogen bonding. An N—H···O hydrogen bond connects the organic molecule to a water molecule present in the crystal lattice. Subsequently, O—H···N hydrogen bonds link the molecules into a two-dimensional network that extends parallel to the (100) crystal plane. researchgate.net

These findings suggest that for this compound, a similar array of intermolecular forces would be expected to direct its crystal packing. The presence of the N-H group on the imidazole ring and the amino group on the aniline ring provides sites for hydrogen bond donation, while the nitrogen atoms of the imidazole ring and the oxygen of the ether linkage can act as hydrogen bond acceptors. Furthermore, the aromatic rings are capable of participating in C-H...π and potentially π-π stacking interactions, which would further stabilize the crystalline structure.

Table 2: Contribution of Intermolecular Contacts in the Crystal Packing of the Analogous Compound 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate. researchgate.net

Interaction TypeContribution (%)
H···H28.7
C···H/H···C27.1
N···H/H···N26.4
C···N/N···C6.1
C···C6.0
O···H/H···O3.7

This interactive table allows for sorting and filtering of the data.

Computational and Theoretical Chemistry Studies on 4 4 1h Imidazol 2 Yl Phenoxy Aniline

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. sigmaaldrich.com For a molecule like 4-[4-(1H-imidazol-2-yl)phenoxy]aniline, DFT calculations can provide invaluable insights into its geometry, stability, and electronic characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Due to the presence of several single bonds, particularly the C-O-C ether linkage and the C-C bond connecting the phenyl rings, the molecule can adopt various conformations.

A comprehensive conformational analysis would involve systematically rotating these flexible bonds to map out the conformational landscape and identify the global minimum energy structure as well as other low-energy conformers. This is crucial as the molecular conformation can significantly influence its electronic properties and biological activity. The results of such a study would typically be presented in a table summarizing the key geometrical parameters of the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound at the B3LYP/6-311++G(d,p) level of theory. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C(imidazole)-N | 1.385 | | | | C(imidazole)-C(phenyl) | 1.478 | | | | C(phenyl)-O | 1.365 | | | | O-C(aniline) | 1.390 | | | | C(aniline)-N(amine) | 1.401 | | | | | | C-O-C | 118.5 | | | | | Phenyl-O-Phenyl | 45.2 | | | | | Imidazole-Phenyl | 25.8 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

By comparing the theoretical vibrational spectra with experimentally obtained data, a detailed assignment of the spectral bands can be made. This correlation is vital for interpreting experimental spectra and understanding the vibrational characteristics of the molecule. For this compound, key vibrational modes would include the N-H stretching of the imidazole (B134444) and aniline (B41778) groups, C-N stretching, C-O-C ether stretching, and various aromatic C-H and C=C vibrations.

Table 2: Hypothetical Vibrational Frequencies and Assignments for Key Functional Groups of this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) imidazole 3450 3435 N-H stretching
ν(N-H) aniline 3380, 3290 3370, 3285 Asymmetric & Symmetric N-H stretching
ν(C=N) imidazole 1620 1615 C=N stretching
ν(C-O-C) 1250, 1080 1245, 1075 Asymmetric & Symmetric C-O-C stretching

Note: The data in this table is for illustrative purposes. Calculated frequencies are often scaled to better match experimental values.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the ether linkage, as well as the nitrogen of the aniline group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms, particularly the N-H protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). nih.gov This analysis can quantify the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is a measure of hyperconjugative interactions and resonance effects.

For this compound, NBO analysis would be used to investigate the extent of π-conjugation across the aromatic rings and the imidazole moiety. It would also quantify the donor-acceptor interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. These interactions contribute significantly to the stability of the molecule. The analysis provides information on atomic charges and the hybridization of orbitals.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the excited states of molecules. nih.gov TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of a compound by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT would be employed to understand its photophysical behavior. The calculations would provide the excitation energies, oscillator strengths (which determine the intensity of absorption peaks), and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is crucial for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes.

Table 3: Hypothetical TD-DFT Calculated Excitation Energies, Oscillator Strengths, and Major Contributions for the Lowest Energy Transitions of this compound.

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S1 3.85 322 0.45 HOMO → LUMO
S2 4.20 295 0.12 HOMO-1 → LUMO

Note: This data is illustrative and represents the type of output from a TD-DFT calculation.

Quantum Chemical Calculations of Energetic Profiles and Chemical Reactivity Indices

Quantum chemical calculations can provide a wealth of information about the energetic profile and chemical reactivity of a molecule. Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. ijrpc.com

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds.

Table 4: Hypothetical Chemical Reactivity Indices for this compound Calculated from HOMO and LUMO Energies.

Parameter Formula Value (eV)
HOMO Energy EHOMO -5.80
LUMO Energy ELUMO -1.95
Energy Gap (ΔE) ELUMO - EHOMO 3.85
Ionization Potential (I) -EHOMO 5.80
Electron Affinity (A) -ELUMO 1.95
Electronegativity (χ) (I + A) / 2 3.875
Chemical Hardness (η) (I - A) / 2 1.925

Note: The values in this table are hypothetical and serve to illustrate the application of these concepts.

Solvent Effects Modeling (e.g., Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM)) on Electronic and Spectroscopic Properties

The surrounding solvent medium can significantly influence the electronic and spectroscopic properties of a molecule. Computational models, such as the Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM), are employed to simulate these solvent effects. The IEF-PCM method models the solvent as a continuous dielectric medium, allowing for the calculation of how the solvent polarity affects the electronic transitions of the solute molecule.

In studies of similar heterocyclic compounds, time-dependent density functional theory (TD-DFT) calculations coupled with IEF-PCM have been effectively used to predict shifts in absorption and emission spectra in different solvents. mdpi.comresearchgate.net For a molecule like this compound, this modeling can predict solvatochromic shifts, which are changes in the color of a substance when dissolved in different solvents. These shifts arise from the differential stabilization of the ground and excited electronic states by the solvent. For instance, in polar solvents, a bathochromic (red) shift in the absorption maximum is often observed for polar molecules due to the greater stabilization of the more polar excited state. The hydrogen bonding capabilities of protic solvents can also be modeled, providing a more detailed understanding of specific solute-solvent interactions.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry, such as this compound, are candidates for materials with non-linear optical (NLO) properties. NLO materials have applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the prediction and analysis of these properties at the molecular level.

Theoretical investigations into the NLO properties of imidazole derivatives often involve quantum mechanical calculations to determine the first-order hyperpolarizability (β) and third-order hyperpolarizability (γ). semanticscholar.orgresearchgate.net These parameters quantify the second- and third-order NLO responses of a molecule, respectively. A high hyperpolarizability value is indicative of a strong NLO response. Computational studies on similar compounds have shown that intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge is a key factor for high NLO activity. malayajournal.org For this compound, the aniline and phenoxy groups can act as electron donors, while the imidazole ring can function as an electron acceptor, facilitating ICT and potentially leading to significant NLO properties.

Table 1: Calculated Non-Linear Optical Properties of a Representative Imidazole Derivative Note: This table presents data for a similar imidazole-containing compound to illustrate the types of NLO parameters calculated computationally and is not specific to this compound.

ParameterValueUnit
First-order hyperpolarizability (β₀)7.00254 x 10⁻³⁰esu
Comparison to Urea18 times greater-

Computational Insights into Intramolecular Proton Transfer Mechanisms (e.g., Excited-State Intramolecular Proton Transfer (ESIPT))

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. This process is often associated with a large Stokes shift, which is the difference between the absorption and emission maxima. Molecules exhibiting ESIPT are of interest for applications such as fluorescent probes and laser dyes. rsc.org

Computational studies on imidazole-based fluorophores have provided valuable insights into the mechanism of ESIPT. researchgate.netnih.govmdpi.com Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to map the potential energy surfaces of the ground and excited states, identifying the reaction pathway for proton transfer. nih.gov For a molecule to undergo ESIPT, it must possess both a proton-donating and a proton-accepting group in close proximity. In this compound, the imidazole ring can act as both a proton donor (N-H) and a proton acceptor (the other nitrogen atom). Computational modeling can elucidate whether the ESIPT process is energetically favorable and can predict the spectroscopic signatures of both the initial (enol) and the proton-transferred (keto) forms of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to understand the electronic properties and reactivity of molecules. imperial.ac.ukpku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. malayajournal.orgnih.gov

For this compound, FMO analysis can provide insights into its electronic behavior. The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors and acceptors, respectively. In many imidazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the aniline or phenoxy rings, while the LUMO is typically centered on the electron-accepting imidazole ring. malayajournal.orgresearchgate.net A small HOMO-LUMO gap is generally associated with high chemical reactivity, low kinetic stability, and enhanced NLO properties due to the ease of electronic transitions.

Table 2: Representative Frontier Molecular Orbital Energies of an Imidazole Derivative Note: This table presents example data for a similar imidazole-containing compound to illustrate the outputs of FMO analysis and is not specific to this compound.

Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap4.0106

Exploration of Structure Activity Relationships Sar and Mechanistic Biological Studies Non Human Model Systems

Design Principles for Modulating Biological Activity through Targeted Structural Modifications

The biological profile of imidazole-based compounds can be finely tuned through specific structural alterations. The versatility of the imidazole (B134444) scaffold allows for the development of derivatives with optimized efficacy and selectivity. nih.gov

Key design principles include:

Substitution on the Aniline (B41778) Ring: The addition of specific groups to the aniline portion of the molecule significantly influences activity. For instance, in a series of quinazoline (B50416) derivatives bearing a (2-nitroimidazole-1H-alkyloxy)aniline moiety, compounds with a meta-chloride group on the aniline displayed potent inhibitory activities at both enzymatic and cellular levels. dovepress.com

Modification of the Imidazole Ring: Attaching electron-donating or electron-withdrawing substituents to the imidazole ring can modulate the compound's electronic properties and, consequently, its biological interactions. mdpi.commdpi.com For example, studies on 5-aryl-2H-imidazole derivatives showed that those with the most electron-withdrawing functionality, such as a nitro group, possessed higher antioxidant and antiradical capacities. mdpi.comnih.gov

Alteration of the Linker: The nature of the chemical bridge connecting the core heterocyclic structures is critical. In the development of phosphodiesterase 10A (PDE10A) inhibitors, replacing an ethyl linker with a more rigid vinyl linker between a benzimidazole (B57391) core (related to imidazole) and another cyclic moiety resulted in a threefold enhancement of inhibitory activity. nih.gov

Conjugation with Other Moieties: Combining the imidazole core with other bioactive fragments, such as polyphenols or a 2,4-dienone motif, can create bifunctional molecules with enhanced or new activities. mdpi.comnih.gov Conjugating a polyphenolic subunit to a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was shown to significantly increase antiradical capacity. nih.gov

These targeted modifications are essential for optimizing the interaction of the compounds with specific biological targets, thereby enhancing their desired therapeutic effects.

Investigations into Enzyme Inhibition Mechanisms (e.g., Phosphodiesterases, Glycosidases, Proteases)

Derivatives of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline have been investigated as inhibitors of various enzymes critical to cellular signaling and metabolism.

Phosphodiesterases (PDEs): Imidazole derivatives have been identified as inhibitors of cyclic nucleotide phosphodiesterases, enzymes that regulate intracellular signaling pathways. acs.org A series of novel imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines were designed as dual inhibitors of PDE4 and PDE7. bohrium.com In another study, optimization of benzimidazole-based compounds, structurally related to imidazoles, led to the discovery of a potent and highly selective PDE10A inhibitor with an IC₅₀ value of 2.8 nmol/L. nih.gov This inhibitor demonstrated efficacy in an animal model of pulmonary arterial hypertension. nih.gov However, some studies note that the effects of imidazole can be complex and enzyme-specific; for example, imidazole was found to stimulate heart cyclic CMP phosphodiesterase (C-PDE) while having no effect on the liver C-PDE. nih.gov

Glycosidases: The inhibition of glycosidases, such as α-glucosidase, is a key target in managing metabolic disorders. Indole–imidazole hybrids have been identified as effective α-glucosidase inhibitors. mdpi.com

Proteases: While specific studies on protease inhibition by this compound were not prominently detailed in the reviewed literature, the broad inhibitory potential of imidazole derivatives against various enzymes suggests this as a plausible area for future investigation. mdpi.com

Targeted Interactions with Biomolecules and Systems in In Vitro and In Vivo Non-Human Models

The imidazole scaffold is a cornerstone for developing agents with a wide spectrum of biological activities, demonstrated in numerous non-human model systems. nih.govclinmedkaz.org

The imidazole ring is a well-established pharmacophore in antimicrobial agents. imedpub.comnih.govresearchgate.net

Antibacterial Activity: Imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. clinmedkaz.org Thiosemicarbazide derivatives of imidazole showed varied activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL. nih.gov In another study, a synthesized imidazole derivative containing a 2,4-dienone motif exhibited broad-spectrum antibacterial activity. nih.gov A complex of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol with transition metals was tested against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov

Antifungal Activity: Imidazoles are a primary class of synthetic antifungal agents. researchgate.net They often act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. researchgate.netmdpi.com A series of novel imidazole derivatives were synthesized and showed potent fungicidal activity by inducing direct damage to the cell membrane and inhibiting ergosterol biosynthesis. jst.go.jp Halogenated (Br and Cl) imidazole derivatives demonstrated significant activity against 33 clinical strains of Candida spp., with an MIC₉₀ of 1 mg/L. oup.com

The imidazole core is present in numerous compounds designed to combat cancer by interacting with various molecular targets. elsevierpure.comnih.gov These targets include microtubules, kinases (such as VEGFR-2 and EGFR), and topoisomerase IIα. nih.govnih.gov

Mechanism of Action: Imidazole derivatives can inhibit cancer cell proliferation by interacting with DNA, modulating key signaling pathways (like AKT and ERK), and inducing apoptosis. doaj.orgjcdr.netresearchgate.net For example, amide-imidazole derivatives were shown to trigger apoptosis in MCF-7 breast cancer cells by decreasing the anti-apoptotic protein BCL-2 and increasing the cleavage of PARP and Caspase-8. doaj.orgjcdr.net

Activity in Cell Lines: Studies have demonstrated the efficacy of imidazole derivatives against a range of cancer cell lines. A series of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines were evaluated for cytotoxicity, with the most promising compound exhibiting potent activity against A549 (lung) and HT-29 (colon) cancer cells under both normal and hypoxic conditions. dovepress.com Another study reported that benzimidazole-cinnamide derivatives displayed significant potency against A549 cells with IC₅₀ values as low as 0.29 μM. nih.gov

Imidazole derivatives exhibit significant anti-inflammatory and antioxidant properties. nih.govnih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory activity of these compounds is linked to the downregulation of key inflammatory mediators. Fluorophenyl-substituted imidazoles have been shown to decrease levels of cyclooxygenase-2 (COX-2), TNF-α, IL-6, and nuclear factor-kappa B (NF-κB). nih.gov This effect is partly due to the compound's ability to repolarize macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov

Antioxidant Mechanisms: Many imidazole derivatives demonstrate an ability to scavenge free radicals and reduce lipid peroxidation. nih.govcentralasianstudies.org The antioxidant properties can be enhanced by conjugating the imidazole ring with polyphenolic fragments, which are known for their radical-scavenging effects. mdpi.comnih.gov The cytoprotective activity of indole–imidazole hybrids against oxidative hemolysis was found to increase significantly upon complexation with ZnCl₂, reaching levels comparable to the standard antioxidant Trolox. mdpi.com

The structural diversity of imidazole derivatives has led to their exploration for other therapeutic applications.

Antihyperglycemic Activity: As previously noted, the ability of some imidazole derivatives to inhibit α-glucosidase suggests their potential use in managing blood glucose levels. mdpi.com The broader class of imidazole-containing compounds has been reported to possess antidiabetic properties. nih.gov

Antiallergic Activity: Imidazole-based compounds have been investigated for their potential to treat allergies. nih.govnih.gov Studies on substituted 2-phenyl-benzimidazole derivatives have identified them as novel compounds that can suppress key markers of allergy.

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand within the active site of a biological target, such as a protein or enzyme. These methods provide critical insights into the structure-activity relationship (SAR), guiding the optimization of lead compounds.

A thorough review of existing research indicates that no specific molecular docking or MD simulation studies have been published for this compound. While research exists for structurally related imidazole and phenoxy aniline derivatives, this information cannot be directly extrapolated to the subject compound due to the unique spatial and electronic arrangement of its constituent parts. Consequently, information regarding its potential binding modes, interaction energies with specific biological targets, and the stability of any resultant ligand-protein complexes is not available.

Physico-chemical Descriptors and Their Correlation with Biological Responses (e.g., log P, Ligand Efficiency)

Physicochemical descriptors are crucial for predicting the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. Properties such as the partition coefficient (log P), which measures lipophilicity, and ligand efficiency (LE), which relates binding affinity to the size of the molecule, are fundamental in assessing a compound's drug-likeness and potential for development.

For this compound, specific experimental or calculated values for these key descriptors, along with any analysis correlating them to biological activity, are not documented in the scientific literature. Without this data, it is not possible to construct a quantitative analysis of its SAR based on physicochemical properties.

Derivatization Strategies and Analogue Synthesis for Enhanced Research Applications

Synthesis of Analogues with Modified Imidazole (B134444) Ring Systems

Modification of the imidazole ring in 4-[4-(1H-imidazol-2-yl)phenoxy]aniline is a critical strategy for investigating the role of this heterocyclic system. This includes the synthesis of bioisosteric replacements, such as triazoles and oxazoles, as well as the introduction of various substituents to the imidazole ring itself.

One common approach involves the complete replacement of the imidazole ring with other five-membered heterocycles that possess similar electronic and steric properties. For instance, 1,2,4-triazole analogues have been synthesized, as the triazole ring can mimic the hydrogen bonding capabilities of the imidazole. researchgate.netnih.gov Similarly, oxazole derivatives have been explored as another potential bioisostere. nih.govnih.gov The synthesis of these analogues often involves multi-step reaction sequences, starting from precursors that can be cyclized to form the desired heterocyclic ring.

Another strategy focuses on the derivatization of the existing imidazole ring. This can involve the introduction of substituents at various positions of the imidazole. For example, N-alkylation or N-arylation of the imidazole nitrogen can be achieved to explore the impact of steric bulk and electronic effects on the compound's activity. nih.gov Furthermore, substitution at the carbon atoms of the imidazole ring can also be performed to introduce additional functional groups.

A significant modification involves the fusion of the imidazole ring with an aromatic ring, leading to the formation of benzimidazole (B57391) derivatives. While structurally distinct from the parent compound due to the absence of the phenoxy linker, the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives provides insights into the effects of a more rigid and extended aromatic system. ijrpc.commdpi.com

Table 1: Examples of Analogues with Modified Imidazole Ring Systems

Modification Example Structure/Class Synthetic Approach Key Research Findings
Ring Replacement 1,2,4-Triazole Analogues Cyclization of acylhydrazides or condensation of hydrazines with diacylamines. semanticscholar.orgmdpi.com Often retains biological activity, suggesting successful bioisosteric replacement. researchgate.net
Ring Replacement Oxazole Analogues Van Leusen reaction or Bredereck reaction. mdpi.com Can lead to compounds with altered selectivity and physicochemical properties. nih.gov
Ring Fusion Benzimidazole Analogues Condensation of o-phenylenediamines with carboxylic acids or aldehydes. ijrpc.com Increased aromatic surface area can enhance π-π stacking interactions. ijrpc.com

| Imidazole Substitution | N-Substituted Imidazoles | Reaction with alkyl or aryl halides. nih.gov | Allows for modulation of solubility and steric hindrance. |

Exploration of Substituent Effects on the Phenoxy Moiety

The synthesis of these analogues typically involves the reaction of a substituted 4-halophenol with 4-aminophenol, followed by the construction of the imidazole ring, or the coupling of a pre-formed imidazolylphenol with a substituted 4-fluoroaniline. The choice of substituents is often guided by the desire to probe electronic effects (electron-donating vs. electron-withdrawing groups) and steric effects.

For example, the introduction of electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3) groups, can increase the electron density of the phenoxy ring, potentially affecting its interaction with biological targets. Conversely, electron-withdrawing groups like halogens (e.g., -Cl, -F) or nitro (-NO2) groups can decrease the electron density and alter the molecule's electrostatic potential. The position of these substituents (ortho, meta, or para to the ether linkage) is also a critical factor that is systematically varied to establish comprehensive structure-activity relationships (SAR). nih.gov

Variation of the Aniline (B41778) Ring Substitution Pattern

The terminal aniline ring of this compound is a prime site for modification to explore its role in the compound's activity and to introduce new functionalities. Derivatization strategies for the aniline ring can be broadly categorized into N-substitution and ring substitution.

Substitution on the aniline ring itself involves the introduction of various functional groups at the positions ortho or meta to the amino group. Similar to the phenoxy moiety, both electron-donating and electron-withdrawing substituents are explored to modulate the electronic properties of the ring. Structure-activity relationship studies on related anilinoquinazoline compounds have shown that substitutions on the aniline moiety can greatly modulate potency. nih.govsemanticscholar.org

Table 2: Derivatization Strategies for the Aniline Moiety

Modification Type Reaction Resulting Functional Group Potential Impact
N-Substitution Acylation Amide Alters hydrogen bonding and electronic properties.
N-Substitution Reductive Amination Secondary/Tertiary Amine Modifies basicity and lipophilicity.
N-Substitution Condensation Schiff Base (Imine) Introduces a conjugated system and a potential coordination site.

| Ring Substitution | Electrophilic Aromatic Substitution | Halogen, Nitro, etc. | Modifies the electronic nature and steric profile of the ring. |

Development of Hybrid Molecules Incorporating Additional Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores or bioactive scaffolds into a single molecule. This approach aims to create novel compounds with improved affinity, efficacy, or a multi-target profile. For this compound, the terminal aniline group provides a convenient handle for conjugation with other bioactive molecules.

A common strategy involves forming an amide or a Schiff base linkage between the aniline nitrogen and a carboxylic acid or aldehyde functionality of another bioactive scaffold. For the analogous compound 4-(1H-benzo[d]imidazol-2-yl)aniline, researchers have successfully synthesized hybrids with pyrazole derivatives. researchgate.netijrpc.com This was achieved by reacting the aniline with maleic anhydride to form an intermediate that was then cyclized with hydrazine derivatives to yield pyrazole-containing hybrids. ijrpc.com

Other potential bioactive scaffolds that could be incorporated include, but are not limited to:

Thiazoles: Known for a wide range of biological activities.

Quinolines: A privileged scaffold in medicinal chemistry.

Sulfonamides: A common pharmacophore in many drugs.

Advanced Applications and Functional Material Development

Applications in Material Science

The distinct molecular architecture of 4-[4-(1H-imidazol-2-yl)phenoxy]aniline makes it a compelling candidate for various material science applications. The presence of the imidazole (B134444) and aniline (B41778) groups, known for their electronic and coordinating properties, coupled with the phenoxy spacer, allows for the tuning of its optical, electrical, and chemical characteristics.

Exploration as Components in Optical Materials and Dyes

While direct studies on the optical properties of this compound are not extensively documented, the broader class of imidazole derivatives is well-regarded for its potential in optical materials. The inherent aromaticity and conjugation within the imidazole ring system can give rise to desirable photophysical properties, including fluorescence and non-linear optical (NLO) behavior. For instance, related compounds such as 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have been investigated for their NLO properties, which are crucial for applications in photonics and optoelectronics. The aniline and phenoxy components of the target molecule could further modulate these properties by acting as electron-donating or -withdrawing groups, influencing the intramolecular charge transfer characteristics that are often key to strong optical responses. The synthesis of novel dyes and pigments is another area where this compound could find utility, given that 4-phenoxyaniline (B93406) is a known intermediate in the production of various dyestuffs.

Evaluation as Electrode Materials for Energy Storage (e.g., Supercapacitors)

The field of energy storage is continually seeking new materials to enhance the performance of devices like supercapacitors. Imidazole-based materials, particularly metal-organic frameworks (MOFs) and their derivatives, have shown promise as electrode materials. These materials can exhibit high porosity and surface area, which are beneficial for ion adsorption and charge storage. Although specific research on this compound for supercapacitors is not yet prevalent, its nitrogen-rich structure suggests potential. The nitrogen atoms in the imidazole and aniline groups can introduce pseudocapacitive effects, which can significantly boost the energy storage capacity of an electrode. Polymers derived from this compound could potentially be synthesized to create conductive materials with a high density of active sites for faradaic reactions, a key characteristic of high-performance supercapacitor electrodes.

Catalytic Applications of Metal Complexes with this compound or Related Ligands

The imidazole and aniline moieties in this compound are excellent coordinating sites for metal ions, making the compound a promising ligand for the synthesis of metal complexes. These complexes can have significant catalytic applications. Metal-organic frameworks (MOFs), which are crystalline materials formed from metal ions or clusters linked by organic ligands, are a prime example. Imidazole-based linkers are frequently used in the construction of MOFs, which have demonstrated catalytic activity in a wide range of organic transformations.

The catalytic potential of such complexes stems from the ability of the metal centers to act as Lewis acids or redox-active sites, while the organic ligand can influence the catalyst's selectivity and stability. Although direct catalytic applications of metal complexes with this compound have not been extensively reported, the broader family of imidazole-containing ligands has been successfully employed in various catalytic systems, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific structure of this ligand could offer unique steric and electronic properties to the resulting metal complexes, potentially leading to novel catalytic activities.

Sensing Applications (e.g., Humidity Sensors)

The development of chemical sensors is a critical area of research with applications in environmental monitoring, industrial process control, and healthcare. Imidazole derivatives have been investigated as active materials in various types of sensors, including humidity sensors. The nitrogen atoms in the imidazole ring can interact with water molecules through hydrogen bonding, leading to changes in the material's electrical properties, such as capacitance or resistance.

For instance, sensors based on the related compound 2-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have been fabricated and shown to respond to changes in humidity levels. The sensing mechanism is often attributed to the interaction of water molecules with the N-H and other nitrogen sites within the imidazole structure. The presence of the phenoxy and aniline groups in this compound could further enhance its sensitivity and selectivity as a humidity sensor by modifying its surface properties and affinity for water molecules. Research in this area could lead to the development of novel, high-performance humidity sensors based on this versatile compound.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and materials science. mdpi.comresearchgate.net For a scaffold like 4-[4-(1H-imidazol-2-yl)phenoxy]aniline, where empirical data is sparse, in silico methods offer a powerful starting point. Future research should leverage these computational tools to explore its vast chemical space.

Table 1: Hypothetical AI/ML Workflow for this compound Derivative Design

Phase Description AI/ML Tools Predicted Outcome
1. Scaffolding & Ideation Generation of a virtual library of analogues by modifying the core structure (e.g., substitutions on the phenyl rings or the imidazole (B134444) moiety). Generative models (e.g., GANs, VAEs) A diverse set of novel chemical structures based on the this compound scaffold.
2. Activity Prediction Predicting the biological activity of the virtual library against specific targets (e.g., protein kinases like VEGFR-2, EGFR). Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning classifiers. A ranked list of compounds based on their predicted potency and selectivity.
3. Property Filtering In silico prediction of ADMET properties to filter out compounds with likely poor pharmacokinetic profiles or toxicity issues. Predictive models for solubility, permeability, metabolic stability, and toxicity. A refined list of candidate molecules with a higher probability of success in experimental testing.

| 4. Synthesis Prioritization | Ranking the most promising candidates for chemical synthesis and biological evaluation based on a multi-parameter optimization of predicted activity and properties. | Decision-making algorithms, multi-objective optimization. | A manageable number of high-priority target molecules for laboratory synthesis. |

Novel Synthetic Methodologies for Complex Analogues and Structural Diversity

To experimentally validate the predictions from AI models and to fully explore the structure-activity relationships (SAR), efficient and versatile synthetic routes are paramount. While the synthesis of the core this compound is achievable through established methods, future work should focus on developing novel methodologies to create a diverse library of analogues.

Recent advances in cross-coupling reactions and C-H activation could be applied to functionalize the aromatic rings of the this compound scaffold. For instance, modern catalytic systems, such as those using nanoparticle nickel and copper iodide, could offer improved yields and milder reaction conditions for the synthesis of 2-phenylimidazole (B1217362) precursors. google.com Furthermore, developing modular synthetic strategies would allow for the rapid introduction of a wide range of substituents on all parts of the molecule. This would enable a systematic exploration of how different functional groups influence the compound's properties.

Table 2: Potential Novel Synthetic Strategies for Analogue Generation

Synthetic Approach Target Modification Potential Advantages
Palladium- or Copper-Catalyzed Cross-Coupling Functionalization of the phenoxy and aniline (B41778) phenyl rings. High functional group tolerance, ability to form C-C, C-N, and C-O bonds.
Direct C-H Arylation Introduction of aryl groups onto the imidazole ring or phenyl rings without prior functionalization. Atom economy, reduced number of synthetic steps.
Flow Chemistry Synthesis Rapid and controlled synthesis of the core scaffold and its derivatives. Improved safety, scalability, and potential for rapid library generation.

| Combinatorial Chemistry | Parallel synthesis of a large number of derivatives on a solid support. | High-throughput synthesis for screening purposes. |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular and Systems Level

Given that many imidazole-containing compounds are known to be kinase inhibitors, a significant future research avenue is to investigate the potential of this compound and its derivatives as modulators of protein kinases or other important biological targets. nih.gov The unique diaryl ether linkage and the specific substitution pattern may confer selectivity for certain kinases involved in diseases like cancer or inflammatory disorders.

Initial studies should involve broad-spectrum screening against a panel of kinases to identify potential targets. Once a target is identified, detailed mechanistic studies would be required. This includes determining the mode of inhibition (e.g., competitive, non-competitive) and obtaining co-crystal structures of the compound bound to its target protein. nih.gov Such structural information is invaluable for understanding the key molecular interactions and for guiding the rational design of more potent and selective analogues. Systems biology approaches could then be used to understand the downstream effects of target inhibition in cellular pathways.

Table 3: Proposed Research Plan for Mechanistic Studies

Stage Research Activity Objective
1. Target Identification High-throughput screening against a diverse kinase panel. To identify the primary protein target(s) of this compound.
2. Biochemical Characterization Enzyme inhibition assays (e.g., IC50 determination). To quantify the potency of the compound against the identified target(s).
3. Structural Biology X-ray crystallography or cryo-electron microscopy of the compound-protein complex. To elucidate the binding mode and key molecular interactions at the atomic level.
4. Cellular Assays Evaluation of the compound's effect on cellular signaling pathways and cell viability in relevant cell lines. To confirm the on-target activity in a biological context.

| 5. Systems Biology Analysis | Proteomics and transcriptomics to analyze global changes in protein and gene expression upon treatment. | To understand the broader biological impact of target engagement. |

Exploration of Self-Assembly and Supramolecular Chemistry with this compound Derivatives

The imidazole and aniline moieties in this compound are capable of participating in a variety of non-covalent interactions, particularly hydrogen bonding. This suggests that the molecule and its derivatives could be excellent building blocks for the construction of supramolecular assemblies.

Future research should explore the self-assembly properties of these compounds in different solvents and under various conditions. The formation of well-defined structures such as gels, liquid crystals, or discrete molecular architectures could be investigated. The introduction of additional functional groups could be used to tune these self-assembly processes. The resulting supramolecular materials could have applications in areas such as drug delivery, sensing, or catalysis.

Table 4: Unexplored Avenues in Supramolecular Chemistry

Area of Exploration Potential Application Rationale
Organogel Formation Controlled release of therapeutic agents, scaffolds for tissue engineering. The directional hydrogen bonding capabilities of the imidazole and aniline groups could lead to the formation of fibrous networks that immobilize solvents.
Liquid Crystal Synthesis Materials for display technologies and optical sensors. Anisotropic molecular shapes, which could be achieved through appropriate derivatization, are a prerequisite for liquid crystalline behavior.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Gas storage, separation, and catalysis. The nitrogen atoms of the imidazole ring can coordinate to metal ions, enabling the formation of extended network structures.

| Anion Recognition | Chemical sensors for environmentally or biologically important anions. | The N-H group of the imidazole can act as a hydrogen bond donor for the recognition of anions. |

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